molecular formula C20H16N2OS2 B3037515 4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile CAS No. 478081-55-9

4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile

Cat. No.: B3037515
CAS No.: 478081-55-9
M. Wt: 364.5 g/mol
InChI Key: MXEPEXLNMDRTAW-UHFFFAOYSA-N
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Description

4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile is a thiophene-based carbonitrile derivative characterized by a benzoyl group at position 5, an amino group at position 4, and a 2-methylbenzylsulfanyl substituent at position 2.

Properties

IUPAC Name

4-amino-5-benzoyl-2-[(2-methylphenyl)methylsulfanyl]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS2/c1-13-7-5-6-10-15(13)12-24-20-16(11-21)17(22)19(25-20)18(23)14-8-3-2-4-9-14/h2-10H,12,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEPEXLNMDRTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144907
Record name 4-Amino-5-benzoyl-2-[[(2-methylphenyl)methyl]thio]-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478081-55-9
Record name 4-Amino-5-benzoyl-2-[[(2-methylphenyl)methyl]thio]-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478081-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-benzoyl-2-[[(2-methylphenyl)methyl]thio]-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur and an amine.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through nucleophilic substitution reactions involving a suitable thiol and an alkyl halide.

    Amino Group Introduction: The amino group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and benzoyl groups can play a crucial role in binding to these targets, while the thiophene ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophenecarbonitrile derivatives exhibit significant variability in biological and physicochemical properties depending on their substituents. Below is a detailed comparison of 4-amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R Group) Molecular Formula Molecular Weight LogP (Calculated) Notable Properties/Activities
This compound (Target) 2-Methylbenzylsulfanyl C20H15N2OS2 378.47* 4.72† High lipophilicity; unstudied bioactivity
4-Amino-5-benzoyl-2-(benzylsulfanyl)-3-thiophenecarbonitrile Benzylsulfanyl C19H14N2OS2 350.46 4.18 Structural analog; no reported activity
4-Amino-5-benzoyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-thiophenecarbonitrile 2-Oxo-2-phenylethylsulfanyl C20H14N2O2S2 378.47 3.91 Higher polarity due to ketone group
4-Amino-5-benzoyl-2-(isopropylsulfanyl)-3-thiophenecarbonitrile Isopropylsulfanyl C17H15N2OS2 349.44 3.65 Reduced steric bulk; lower molecular weight
4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile 2-(4-Fluorophenyl)-2-oxoethylsulfanyl C20H13FN2O2S2 396.47 4.30 Enhanced electronic effects (fluorine)

*Estimated based on structurally similar compounds.
†Predicted using fragment-based methods (e.g., ’s LogP value for a related compound).

Key Findings:

Substituent Effects on Lipophilicity :

  • The 2-methylbenzylsulfanyl group in the target compound confers high lipophilicity (LogP ≈ 4.72), making it more membrane-permeable than analogs with polar substituents like the 2-oxo-2-phenylethyl group (LogP ≈ 3.91) .
  • Fluorine substitution (e.g., in the 4-fluorophenyl derivative) increases molecular weight and slightly elevates LogP due to halogen hydrophobicity .

Steric and Electronic Influences: Bulkier substituents (e.g., 2-methylbenzyl) may hinder binding to sterically constrained biological targets compared to smaller groups like isopropylsulfanyl .

Biological Activity Trends :

  • While direct activity data for the target compound are unavailable, structurally related sulfanyl-containing compounds (e.g., N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides) exhibit α-glucosidase and butyrylcholinesterase (BChE) inhibition, suggesting possible bioactivity for the thiophenecarbonitrile scaffold .

Research Implications and Gaps

  • Polymorphism Studies: Analogous thiophenecarbonitriles like ROY (5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile) demonstrate polymorphism, which affects their physicochemical behavior . Similar studies on the target compound could optimize its solid-state properties for pharmaceutical applications.
  • Synthetic Accessibility : The use of KF-montmorillonite or DMF in synthesizing related chromene-carbonitriles (e.g., ) may inform scalable routes for the target compound .

Biological Activity

4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile (CAS No. 478081-55-9) is a complex organic compound notable for its unique structure and potential biological activities. Its molecular formula is C20H16N2OS2, and it features an amino group, a benzoyl group, a thiophene ring, and a sulfanyl group connected to a methylbenzyl moiety. This compound has garnered interest in medicinal chemistry due to its possible interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the sulfanyl and benzoyl groups enhances its binding affinity, while the thiophene ring contributes to the compound's stability and reactivity. The mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.
  • Receptor Modulation : It can also interact with receptors, potentially leading to changes in signaling pathways.

Biological Activity Data

Research on the biological activities of this compound has revealed several noteworthy findings:

Activity Effect Source
AntimicrobialInhibitory effects against various pathogens
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates activity of specific enzymes
Receptor InteractionAlters receptor signaling pathways

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at relatively low concentrations.
  • Cytotoxicity in Cancer Research : Another research effort focused on the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. Results showed that it induced apoptosis through intrinsic pathways, suggesting potential as an anticancer agent.
  • Enzyme Targeting : Investigations into enzyme interactions revealed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, which could be exploited for therapeutic purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile
Reactant of Route 2
4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile

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